![molecular formula C11H15ClN2O B2875959 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride CAS No. 943845-80-5](/img/structure/B2875959.png)
1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride
Übersicht
Beschreibung
1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride is a chemical compound with the IUPAC name 1-[3-(aminomethyl)phenyl]-2-pyrrolidinone . It has a molecular weight of 190.24 . The InChI code for this compound is 1S/C11H14N2O/c12-8-9-3-1-4-10(7-9)13-6-2-5-11(13)14/h1,3-4,7H,2,5-6,8,12H2 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name and InChI code . It consists of a pyrrolidin-2-one ring attached to a phenyl group at the 1-position. The phenyl group has an aminomethyl substituent at the 3-position .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted melting point of 129.23°C and a predicted boiling point of approximately 444.2°C at 760 mmHg . The compound has a predicted density of approximately 1.2 g/cm^3 and a predicted refractive index of 1.60 .Wissenschaftliche Forschungsanwendungen
Monoamine Oxidase Inactivation
1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride and its derivatives have been studied for their potential in inactivating monoamine oxidase B. This represents a new class of monoamine oxidase inactivators, contributing to research in neurochemistry and the development of treatments for neurological disorders (Ding & Silverman, 1992).
Antibacterial and Catalytic Activities
The compound and its related derivatives have been evaluated for antibacterial activities against various bacteria. Moreover, its catalytic activity has been explored, demonstrating efficiency in the transfer hydrogenation reaction of ketones under mild conditions (Özdemir et al., 2012).
Photochemical Properties
Research has delved into the photochemical properties of similar compounds, studying their reactions and electron-transfer-initiated photoreactions. These studies provide insights into their potential applications in photochemistry and material sciences (Kurauchi, Nobuhara & Ohga, 1986).
Crystal Structure Analysis
The crystal structure of compounds containing pyrrolidinium bromide, a similar derivative, has been studied. This research is vital in understanding the molecular conformation and interactions, contributing to fields like pharmaceuticals and material science (Selvanayagam, Sridhar & Ravikumar, 2009).
Corrosion Inhibition
Studies have investigated the inhibition effects of pyrrolidin-2-one derivatives on metal corrosion in acid solutions. Such research is essential in the field of materials engineering and corrosion science (Arshadi, Hosseini & Ghorbani, 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[3-(aminomethyl)phenyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-8-9-3-1-4-10(7-9)13-6-2-5-11(13)14;/h1,3-4,7H,2,5-6,8,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTMPHAGWUWPIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
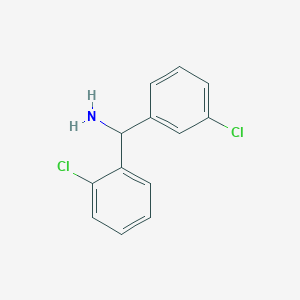
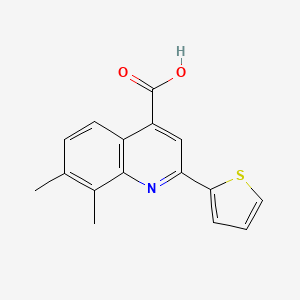
![4-cyano-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2875881.png)
![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2875882.png)
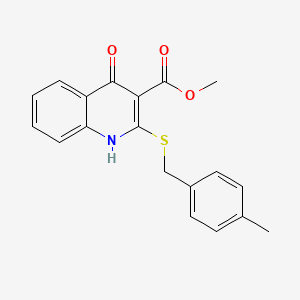
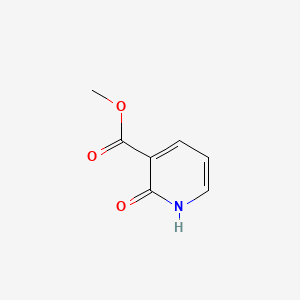
![N-(3-acetylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2875889.png)
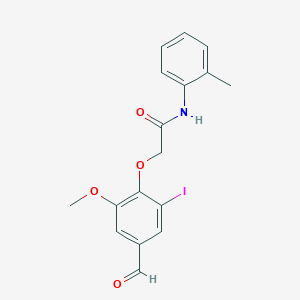
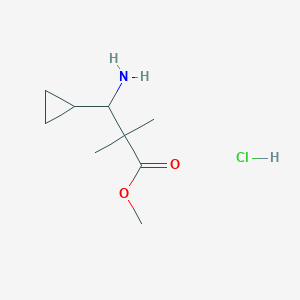
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2875894.png)
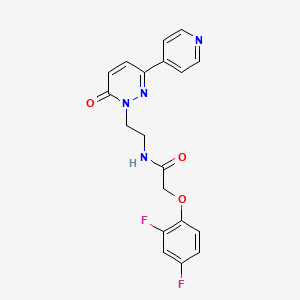
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875896.png)
![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2875897.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2875898.png)
